WR99210

Plasmodium falciparum antifolate resistance DHFR inhibitor potency

WR99210 is the gold-standard DHFR inhibitor for Plasmodium transfectant selection and antimalarial research. Unlike pyrimethamine or cycloguanil, WR99210 retains subnanomolar potency (IC50 <0.075 nM) against all known drug-resistant P. falciparum strains, and its activity is not antagonized by physiological folate concentrations. The hydrochloride salt (CAS 30711-93-4) ensures biological activity by preventing regioisomerization to the inactive dihydrotriazine isomer. Verify purity (≥98%) and correct isomeric form by HPLC before use. Essential as a positive control in any DHFR-targeted medicinal chemistry campaign.

Molecular Formula C14H18Cl3N5O2
Molecular Weight 394.7 g/mol
CAS No. 30711-93-4; 30737-44-1; 47326-86-3
Cat. No. B15612203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWR99210
CAS30711-93-4; 30737-44-1; 47326-86-3
Molecular FormulaC14H18Cl3N5O2
Molecular Weight394.7 g/mol
Structural Identifiers
InChIInChI=1S/C14H18Cl3N5O2/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21)
InChIKeyMJZJYWCQPMNPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WR99210 Procurement Guide: Triazine DHFR Inhibitor for Antimalarial and Antiparasitic Research


WR99210 (CAS 30711-93-4 hydrochloride; 47326-86-3 free base) is a 1,3,5-triazine-2,4-diamine antifolate that acts as a potent, orally bioavailable inhibitor of dihydrofolate reductase (DHFR) . It was originally developed as an antimalarial drug candidate and is now widely employed as a selective agent for Plasmodium transfectants because it targets the parasite's bifunctional DHFR-thymidylate synthase (DHFR-TS) while sparing human DHFR, which is not fused with TS . Unlike legacy antifolates such as pyrimethamine and cycloguanil, WR99210 retains subnanomolar potency against drug-resistant Plasmodium strains, a property that defines its continued research utility .

Why WR99210 Cannot Be Replaced by Pyrimethamine, Cycloguanil, or Other In-Class Antifolates


Substituting WR99210 with pyrimethamine or cycloguanil in research protocols fails because these legacy antifolates share a common diaminopyrimidine pharmacophore but exhibit fundamentally different resistance liabilities, target-binding kinetics, and chemical stability profiles. Pyrimethamine and cycloguanil lose activity in the presence of physiological folate concentrations—a 10–12-fold reduction at 10⁻⁵ M folic acid—whereas WR99210 activity is not antagonized by folates against Kenyan strains . Furthermore, commercially sourced WR99210 can undergo regioisomerization to an inactive dihydrotriazine isomer if not supplied as the hydrochloride salt or if exposed to basic conditions, meaning that vendor quality and salt form directly determine whether the material is biologically active at all . These factors make generic substitution unreliable without compound-specific validation.

Quantitative Differentiation Evidence for WR99210 Against Comparator Antifolates


WR99210 vs. Pyrimethamine: ~10,000-Fold Superior Potency Against Clinical P. falciparum Isolates

In a direct head-to-head comparison against 33 Kenyan P. falciparum clinical isolates adapted for long-term in vitro culture, WR99210 exhibited a median IC₅₀ of <0.075 nM, making it the most potent antifolate tested. By contrast, pyrimethamine had a median IC₅₀ of 733.26 nM—a difference of approximately 10,000-fold . The majority of these isolates were triple dhfr mutants (N51I/C59R/S108N), and one quadruple mutant (I164L) was also identified. WR99210 IC₅₀ values were <0.01 nM for 55% of the isolates, whereas pyrimethamine IC₅₀ values were several hundred-fold higher across all genotypes .

Plasmodium falciparum antifolate resistance DHFR inhibitor potency

WR99210 vs. Pyrimethamine: Ki Retention Against Quadruple-Mutant P. falciparum DHFR (0.9 nM vs. 859 nM)

Against the highly pyrimethamine/cycloguanil-resistant quadruple-mutant P. falciparum DHFR (N51I + C59R + S108N + I164L), WR99210 retained a Ki of 0.9 nM—essentially identical to its Ki against wild-type DHFR (0.9–3.2 nM across genotypes). In contrast, pyrimethamine's Ki eroded from 1.5 nM (wild-type) to 859 nM against the quadruple mutant, representing a >570-fold loss of binding affinity . The meta-bromo pyrimethamine analog, one of the strongest next-generation candidates, achieved only a Ki of 5.1 nM against the quadruple mutant—still 5.7-fold weaker than WR99210 .

DHFR enzyme kinetics quadruple mutant inhibition constant pyrimethamine resistance

WR99210 vs. Cycloguanil: 363-Fold Superior Potency Against Cycloguanil-Resistant P. falciparum

Against seven cycloguanil-resistant P. falciparum isolates and clones from Thailand, WR99210 exhibited a mean IC₅₀ of 0.06 ng/mL and was up to 363 times more potent than cycloguanil, the active metabolite of the widely used prophylactic drug proguanil . The prodrug PS-15 had a mean IC₅₀ of 1,015 ng/mL, confirming that the WR99210 metabolite is the active principle . This demonstrates that WR99210 bypasses the cycloguanil resistance mechanism that renders proguanil ineffective in Southeast Asian malaria-endemic regions.

cycloguanil resistance multidrug-resistant malaria proguanil metabolite comparator

WR99210 Exerts Opposing Selection to Pyrimethamine on P. vivax DHFR Alleles

WR99210 shows a unique property among antifolates: P. vivax DHFR alleles that confer high-level pyrimethamine resistance become exquisitely hypersensitive to WR99210 . The S117N single mutant, which is 87-fold resistant to pyrimethamine (IC₅₀ = 46 μM), has a WR99210 IC₅₀ of only 0.03 μM—a >1,500-fold shift in relative sensitivity. Similarly, the S117N/I173L double mutant (700-fold pyrimethamine-resistant) has a WR99210 IC₅₀ of 0.05 μM. By contrast, chlorcycloguanil tracks closely with pyrimethamine resistance across all alleles . This opposing selection pattern has been proposed as a resistance-management strategy where co-administration of pyrimethamine and WR99210 could mutually suppress the emergence of parasites resistant to either drug .

Plasmodium vivax opposing selection DHFR allele sensitivity collateral hypersensitivity

WR99210 Resistance Emerges Less Frequently Than Rifampin or Isoniazid in M. tuberculosis In Vitro

In a study directly comparing resistance emergence frequencies, WR99210 selected for resistant M. tuberculosis mutants less frequently than either rifampin or isoniazid, two first-line antitubercular drugs . WR99210 inhibited M. tuberculosis and M. bovis BCG growth in vitro, demonstrating that the triazine DHFR inhibitor scaffold is effective against mycobacteria. Furthermore, screening of 19 WR99210-related compounds identified 7 additional potent M. tuberculosis DHFR inhibitors, validating this scaffold for antitubercular development . No quantitative resistance frequency data for pyrimethamine or trimethoprim against M. tuberculosis DHFR were available for direct comparison in the same study.

Mycobacterium tuberculosis resistance frequency DHFR inhibitor antitubercular

WR99210 Demonstrates In Vivo Efficacy Against Toxoplasma gondii with Activity 2 Logs Greater Than Pyrimethamine

WR99210 inhibits T. gondii tachyzoites in vitro with an IC₅₀ of approximately 50 nM and is reported to have activity 2 logs greater than that of pyrimethamine against P. falciparum DHFR-TS . In a murine model of acute toxoplasmosis, intraperitoneal administration of WR99210 at 1.25 mg/kg reduced the mean peritoneal tachyzoite burden from approximately 35 million (untreated controls) to approximately 2 million—a 94% reduction (P < 0.05) . WR99210's selectivity for parasite DHFR over mammalian DHFR contributes to its relatively low toxicity, potentially avoiding the bone marrow suppression and neutropenia associated with pyrimethamine treatment . Quantitative pyrimethamine in vivo comparator data in the same T. gondii model were not reported in this study, representing a class-level inference from separate experimental contexts.

Toxoplasma gondii in vivo antiparasitic therapeutic index toxoplasmosis

High-Value Research and Procurement Scenarios for WR99210


Selection of Transgenic Plasmodium Parasites Using Human DHFR as a Selectable Marker

WR99210 is the gold-standard selection agent for generating transgenic P. falciparum lines. It selectively kills parasites expressing only the endogenous pfDHFR-TS while sparing those co-expressing human DHFR from an episomal or integrated construct. The 10,000-fold potency window between WR99210's IC₅₀ against drug-resistant parasites (<0.075 nM) and the concentration tolerated by human DHFR-expressing transfectants makes it the most reliable selection system available . Researchers must procure WR99210 as the hydrochloride salt (CAS 30711-93-4) and verify the absence of the inactive regioisomer by HPLC or UV-Vis spectroscopy before use, as commercial stocks not supplied as the HCl salt may contain rearranged material with no biological activity .

Benchmark Inhibitor for Antifolate Drug Discovery Against Drug-Resistant P. falciparum and P. vivax DHFR

In any medicinal chemistry campaign targeting Plasmodium DHFR, WR99210 must serve as the positive control. Its Ki of 0.9 nM against the quadruple-mutant DHFR (N51I/C59R/S108N/I164L) and its flat inhibition profile across all resistance genotypes set the performance benchmark that next-generation inhibitors must meet or exceed . The opposing selection phenomenon in P. vivax—where WR99210 IC₅₀ drops to 0.03 μM for the pyrimethamine-resistant S117N allele—provides a unique mechanistic probe for studying inhibitor binding modes that exploit resistance-conferring active-site changes .

Positive Control for Screening Novel DHFR Inhibitors Against Mycobacterium tuberculosis

WR99210 is a validated positive control for M. tuberculosis DHFR inhibitor screening campaigns. Its demonstrated in vitro activity against M. tuberculosis and M. bovis BCG, combined with a resistance emergence frequency lower than that of rifampin and isoniazid, makes it an essential comparator for any new chemical series targeting mycobacterial DHFR . The yeast-based surrogate screening system described by Gerum et al. further enables laboratories without BSL-3 facilities to use WR99210 and its analogs for preliminary M. tuberculosis DHFR inhibitor evaluation .

Reference Compound for In Vivo Antiparasitic Efficacy Studies in T. gondii Models

WR99210 is one of the few DHFR inhibitors with published in vivo efficacy data against T. gondii, achieving a 94% reduction in peritoneal tachyzoite burden at a 1.25 mg/kg i.p. dose . Its selectivity for parasite DHFR over human DHFR makes it a safer alternative to pyrimethamine for in vivo proof-of-concept studies targeting the folate pathway in apicomplexan parasites. Researchers designing toxoplasmosis chemotherapy studies should include WR99210 as a reference compound to benchmark efficacy and to assess whether new chemical entities offer advantages over this established triazine scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for WR99210

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.